(R)-プレガバリン

概要

説明

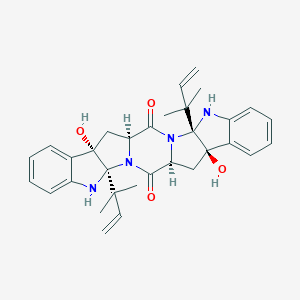

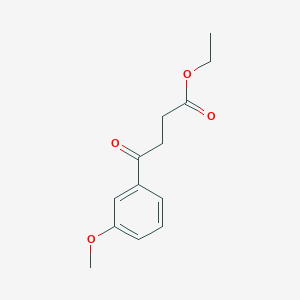

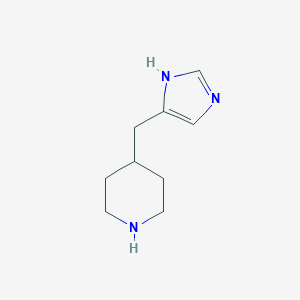

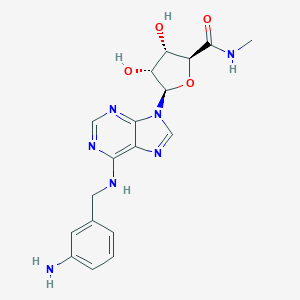

“(3R)-3-(aminomethyl)-5-methylhexanoic acid” is a chemical compound with the molecular formula C7H15NO2 . It contains a total of 33 bonds, including 12 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .

Synthesis Analysis

The synthesis of “(3R)-3-(aminomethyl)-5-methylhexanoic acid” and similar compounds has been a topic of research. For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, has been reported .

Molecular Structure Analysis

The molecular structure of “(3R)-3-(aminomethyl)-5-methylhexanoic acid” is characterized by the presence of an aminomethyl group and a methylhexanoic acid group . The molecule contains a total of 34 atoms, including 21 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

科学的研究の応用

神経科学

(R)-プレガバリンは、神経保護作用と神経調節作用について神経科学において広範囲にわたって研究されてきました。それは中枢神経系における電位依存性カルシウムチャネルのアルファ2デルタサブユニットに結合し、いくつかの神経伝達物質の放出を調節します。 この作用は、神経障害性疼痛、てんかん、および全般性不安障害の治療に役立ちます .

薬理学

薬理学において、(R)-プレガバリンの作用機序は、新しい治療薬の開発のための研究対象です。 高いバイオアベイラビリティと低いタンパク質結合などの薬物動態特性により、中枢神経系成分を含む疾患の治療に理想的な候補となっています .

疼痛管理

(R)-プレガバリンは、特に線維筋痛症や脊髄損傷などの慢性疼痛状態において、疼痛管理に広く使用されています。 疼痛強度を軽減し、睡眠の質を改善する有効性は研究の重要な分野であり、臨床試験では患者にとって有意な利点が示されています .

神経内科

この化合物の神経内科における用途には、発作の管理と神経変性疾患における潜在的な使用が含まれます。 認知機能への影響とそのようなアルツハイマー病などの疾患における潜在的な保護的役割を探求するための研究が進められています .

精神衛生

(R)-プレガバリンの不安解消作用は、精神衛生において不安障害の治療に利用されています。 気分障害への影響とそのような薬物乱用治療における潜在的な使用について、中枢神経系への鎮静作用を考慮して研究が進められています

特性

IUPAC Name |

(3R)-3-(aminomethyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXYPKUFHZROOJ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276292 | |

| Record name | CHEMBL167003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148553-51-9, 148553-50-8 | |

| Record name | (R)-Pregabalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148553-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregabalin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148553519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregabalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CHEMBL167003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148553-51-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREGABALIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R7ZI0HBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of chirality in the context of Pregabalin, and how does the (R)-enantiomer specifically contribute to its pharmaceutical activity?

A1: While both (R)- and (S)-enantiomers of Pregabalin exist, only the (R)-enantiomer exhibits significant pharmacological activity. [] This highlights the crucial role of chirality in drug activity. The specific interaction of (R)-Pregabalin with its biological target, likely due to its three-dimensional structure, contributes to its effectiveness as an anticonvulsant.

Q2: Can you elaborate on the role of pH in the isolation and purification of (R)-Pregabalin during synthesis?

A2: Research indicates that the pH of the solution significantly influences the isolation of (R)-Pregabalin during diastereomeric salt resolution. [] This is particularly important when using amphoteric resolving agents like (S)-phenylalanine. The pKa of the resolving agent's carboxyl group needs careful consideration during pH optimization for efficient separation of the desired enantiomer.

Q3: How can (R)-Pregabalin be synthesized using organocatalytic methods, and what are the advantages of this approach?

A3: (R)-Pregabalin can be synthesized using an organocatalytic Michael addition reaction between aldehydes and trans-β-nitrostyrenes. [] This approach, utilizing polyethylene glycol (PEG) as a recyclable solvent, offers advantages such as high stereoselectivity, good yields, and a reduced environmental footprint compared to traditional synthetic methods.

Q4: What analytical techniques are employed to assess the enantiomeric purity of Pregabalin?

A4: High-performance liquid chromatography (HPLC) with chiral precolumn derivatization is a commonly used technique to determine the enantiomeric purity of Pregabalin. [] This method involves derivatizing Pregabalin with a chiral reagent, followed by separation and detection of the resulting diastereomers.

Q5: What potential risks are associated with the combined use of Pregabalin and opioids, and what research has been done to understand these risks?

A5: Research suggests an increased risk of respiratory depression when Pregabalin is used concurrently with opioids like heroin. [] Studies in mice have shown that even low doses of (S)-Pregabalin, which is not the pharmacologically active enantiomer, can enhance the respiratory depressant effects of morphine. This highlights the need for caution and further research on the potential dangers of combining these substances.

Q6: During the development of Pregabalin, what impurities were identified, and how were they characterized?

A6: Six potential impurities were discovered during the process development of Pregabalin, ranging in concentration from 0.01% to 0.15%. [] These impurities were synthesized and thoroughly characterized using spectroscopic techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. This characterization is essential for quality control and ensuring the safety and efficacy of the final drug product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。